(2-Aminomethyl-benzyl)-diethyl-amine
Overview
Description
“(2-Aminomethyl-benzyl)-diethyl-amine” is a chemical compound with the molecular formula C12H20N2 . It has a molecular weight of 192.30 g/mol .
Synthesis Analysis
The synthesis of amines, such as “(2-Aminomethyl-benzyl)-diethyl-amine”, often involves reductive amination, a key approach to C–N bond construction due to its operational easiness and a wide toolbox of protocols . The process of reductive amination plays a paramount role in pharmaceutical and medicinal chemistry .Molecular Structure Analysis
The molecular structure of “(2-Aminomethyl-benzyl)-diethyl-amine” can be represented by the canonical SMILES notation: CCN(CC)CC1=CC=CC=C1CN .Chemical Reactions Analysis
Amines, including “(2-Aminomethyl-benzyl)-diethyl-amine”, can undergo a variety of chemical reactions. For instance, they can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis
“(2-Aminomethyl-benzyl)-diethyl-amine” has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 5 . Its topological polar surface area is 29.3 Ų . It has a heavy atom count of 14 .Scientific Research Applications
Synthesis of Benzylic Amines
Benzylic amines, which include (2-Aminomethyl-benzyl)-diethyl-amine, are essential in pharmaceuticals and agrochemicals. The palladium-catalyzed carbonylative aminohomologation of aryl halides offers a direct aminomethylation method for synthesizing these compounds (Jin‐Bao Peng et al., 2018).
Aminobenzylation of Aldehydes
This process, which includes a one-pot aminobenzylation of aldehydes with toluenes, is significant in producing a diverse array of 1,2-diarylethylamine derivatives, including variants of (2-Aminomethyl-benzyl)-diethyl-amine (Zhiting Wang et al., 2018).
Corrosion Inhibition
Benzimidazole derivatives, related to (2-Aminomethyl-benzyl)-diethyl-amine, are used as corrosion inhibitors for mild steel in acidic media. These compounds form insoluble complexes with ferrous species, protecting the steel from corrosion (Yongming Tang et al., 2013).
Photochemical Release of Amines
The benzylic C-N bond in compounds like (2-Aminomethyl-benzyl)-diethyl-amine can be cleaved photochemically to release amines. This is particularly useful in the synthesis of primary, secondary, and tertiary amines (Pengfei Wang et al., 2016).
Catalytic Reductive Aminations
This process, crucial in the sustainable production of amines and their functionalization, can involve compounds similar to (2-Aminomethyl-benzyl)-diethyl-amine. These reactions are widely applied in industries for synthesizing various amines, including pharmaceuticals (K. Murugesan et al., 2020).
Regioselective Mannich Reaction
This reaction, important for synthesizing chitosan derivatives, utilizes aminomethylation processes relevant to compounds like (2-Aminomethyl-benzyl)-diethyl-amine (Y. Omura et al., 2001).
Oxidative Synthesis of 2-Aryl Quinazolines
The synthesis involves benzyl C-H bond amination, a process relevant to the creation and manipulation of compounds like (2-Aminomethyl-benzyl)-diethyl-amine (B. Han et al., 2011).
Iodine-Catalyzed Aminosulfonation
This method functionalizes benzylic and aliphatic hydrocarbons, similar to the chemical processes involving (2-Aminomethyl-benzyl)-diethyl-amine (Angus A. Lamar et al., 2010).
properties
IUPAC Name |
N-[[2-(aminomethyl)phenyl]methyl]-N-ethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-3-14(4-2)10-12-8-6-5-7-11(12)9-13/h5-8H,3-4,9-10,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVJKBIPNSXFSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=CC=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424554 | |
Record name | (2-Aminomethyl-benzyl)-diethyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminomethyl-benzyl)-diethyl-amine | |
CAS RN |
84227-68-9 | |
Record name | (2-Aminomethyl-benzyl)-diethyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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